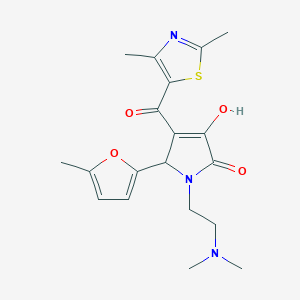

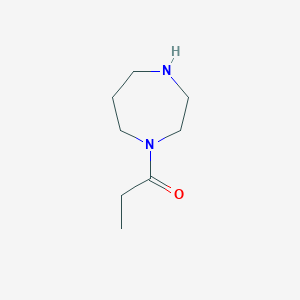

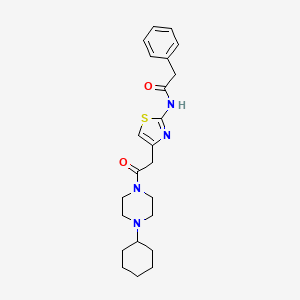

![molecular formula C5H4N4O B2607794 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol CAS No. 4866-61-9](/img/structure/B2607794.png)

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Vue d'ensemble

Description

“[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol” is a non-naturally occurring small molecule . It has a molecular weight of 150.1380 and its IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5 (11)10-6 (9-4)7-3-8-10/h2-3,11H,1H3 . This compound is part of an important class of molecules that have found applications in agriculture and medicinal chemistry .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol” has been a subject of research over the years . The compound and its analogs are synthetic, and their development and application have continued and even accelerated over the decades .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol” can be viewed using Java or Javascript . It is part of the 1,2,4-triazolopyrimidine heterocycle system, which presents four different families of isomers .Chemical Reactions Analysis

The “[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol” scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .Applications De Recherche Scientifique

Antiviral Research

SARS-CoV-2 Main Protease Inhibition: This compound has been identified as a potential inhibitor of the SARS-CoV-2 main protease, which is crucial for the viral replication of COVID-19. In silico screening and molecular dynamics simulations have shown that derivatives of this compound exhibit high binding affinity and stability, suggesting their potential as COVID-19 drug candidates .

Anticonvulsant Activity

Epilepsy Treatment: Studies have demonstrated that certain derivatives, specifically the 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series, exhibit significant anticonvulsant activity. These compounds have been found to be effective in seizure control, with some showing higher protection indices than standard drugs .

Antimalarial Activity

Dihydroorotate Dehydrogenase Inhibition: The compound serves as a reactant for synthesizing inhibitors targeting the enzyme dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis in malaria parasites. Inhibitors based on this scaffold could potentially lead to new antimalarial therapies .

Anticancer Research

Biological Activity Against Cancer Cells: The triazolopyrimidine scaffold is present in structures that exhibit anticancer properties. Research into the interactions of these compounds with various biological systems has shown promise in the development of new cancer treatments .

Agriculture

Herbicidal and Antifungal Applications: In the agricultural sector, derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been explored for their herbicidal and antifungal activities. These compounds could provide new solutions for crop protection and management .

Coordination Chemistry

Metal Complex Formation: This compound is known for its ability to act as a versatile linker to several metals. The coordination compounds formed have been extensively studied for their interactions in biological systems, which could have implications in various fields including medicinal chemistry .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors, contributing to their pharmacological activities .

Mode of Action

It’s known that such compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol is known to affect various biochemical pathways. For instance, some derivatives of this compound have shown to suppress the ERK signaling pathway, which plays a crucial role in cell proliferation and survival .

Result of Action

Similar compounds have been known to induce cell apoptosis and inhibit cell growth .

Propriétés

IUPAC Name |

1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-4-1-2-6-5-7-3-8-9(4)5/h1-3H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBDCPYXMVITMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2N=CNN2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288789 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4866-61-9, 31592-08-2 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key structural characteristics of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives and how are they typically characterized?

A1: [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives are characterized by a fused triazole and pyrimidine ring system with a hydroxyl group at the 7-position. These compounds can be further substituted at various positions, leading to a diverse range of structures. Characterization typically involves spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, in one study, the structure of 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol was confirmed using 1H-NMR, 13C-NMR, IR spectroscopy and LC-MS. []

Q2: Have [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives shown potential for corrosion inhibition, and if so, what mechanisms might be involved?

A2: Yes, research indicates that [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives can act as corrosion inhibitors for carbon steel in acidic environments. [] Specifically, 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (MTP) exhibited significant inhibition efficiency (up to 94.4%) in 1M HCl solutions. [] The proposed mechanism involves adsorption of the MTP molecules onto the steel surface, forming a protective layer that hinders corrosive agents from reaching the metal. This adsorption process appears to follow the Langmuir adsorption isotherm model. [] Further investigation using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization techniques suggests that MTP acts as a mixed-type inhibitor, affecting both anodic and cathodic corrosion reactions. []

Q3: How do researchers utilize computational chemistry to understand the properties and behavior of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives?

A3: Density Functional Theory (DFT) calculations have been employed to analyze the reactivity of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives and provide insights into their effectiveness as corrosion inhibitors. [] These calculations can shed light on electronic properties and molecular orbitals, which can help explain the interactions between the inhibitor molecules and the metal surface. Such computational studies contribute to a deeper understanding of the structure-activity relationship and can guide the design of more effective corrosion inhibitors.

Q5: What is the significance of studying the coordination chemistry of [, , ]Triazolo[1,5-a]pyrimidin-7-ol?

A5: Investigating the coordination chemistry of [, , ]Triazolo[1,5-a]pyrimidin-7-ol with transition metals offers insights into its potential in various fields. Research has focused on synthesizing and characterizing coordination compounds of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with transition metal(II) halides, examining their spectral and magnetic properties. [, ] Understanding these properties can be valuable for applications like catalysis, materials science, and potentially even drug design. For instance, the distinct magnetic properties observed in tetraaquabis(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-olato)copper(II) and its diammine diaqua analogue highlight the influence of ligand coordination on the electronic structure of the metal center. [] This understanding is crucial for tailoring the properties of metal complexes for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

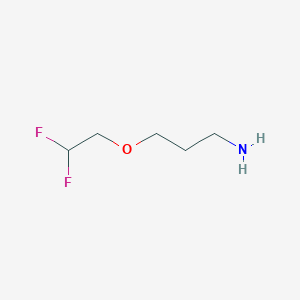

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)

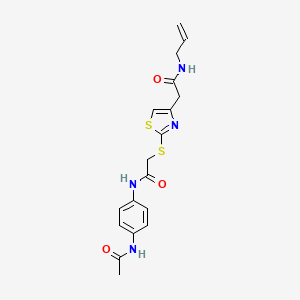

![5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2607714.png)

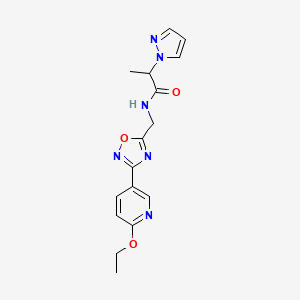

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2607727.png)

![2-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2607728.png)